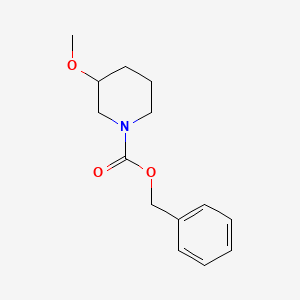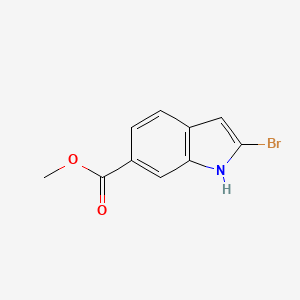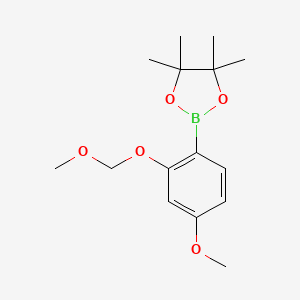
(2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The name of the compound indicates that it is a type of organic compound known as a benzoxaphosphole, which is a class of compounds containing a benzene fused to a oxaphosphole. The “2,2’,3,3’-tetrahydro-4,4’-dimethoxy” part of the name suggests that there are four hydrogen atoms and two methoxy groups attached to the benzoxaphosphole structure .
Molecular Structure Analysis
The (2R,2’R,3R,3’R) notation in the name of the compound refers to the configuration of the chiral centers in the molecule . In this case, it suggests that the compound has four chiral centers, each of which is in either an R (rectus, or right-handed) or S (sinister, or left-handed) configuration .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzoxaphospholes might include stability, reactivity, and the presence of aromaticity .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Palladium(II) complexes incorporating C2-bridged chiral diphosphines, such as those related to the structure of interest, have been applied to enantioselective carbonyl-ene reactions, showing good to excellent enantioselectivities. These complexes serve as catalysts in organic synthesis, enabling the preparation of chiral molecules with high enantiomeric excess, important for pharmaceutical synthesis and fine chemical production (Luo et al., 2010).
Asymmetric Synthesis
Research has demonstrated the efficiency of atropisomeric diphosphines in copper-catalyzed asymmetric conjugate addition reactions. Such compounds, including BINAP and related diphosphines, are pivotal in achieving high regio- and enantioselectivities in the addition of dialkylzincs to enones or dienones, critical for the asymmetric synthesis of complex organic molecules (Morin et al., 2015).
Synthesis of Neutral Dinuclear Rhodium Diphosphine Complexes
Neutral dimeric μ2-X-bridged diphosphine rhodium complexes have been studied for their applications in various reactions. These complexes are typically prepared in situ and have been investigated for their role in catalytic processes, demonstrating the importance of precise ligand structures for achieving desired catalytic activities and selectivities (Meissner et al., 2015).
Organic Electronics and Photophysics
Compounds with complex phosphorus-containing moieties have been explored for their electronic and photophysical properties. For example, the synthesis of novel organometallic compounds with potential applications in organic electronics, including light-emitting diodes and solar cells, highlights the versatility of phosphorus-containing compounds in materials science (Lee et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4P2/c1-23(2,3)29-19-15(25-7)11-9-13-17(19)27-21(29)22-28-18-14-10-12-16(26-8)20(18)30(22)24(4,5)6/h9-14,21-22H,1-8H3/t21-,22-,29-,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPCVNGTJXEQKH-IKTNGCAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3OC4=C(P3C(C)(C)C)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)[C@@H]3OC4=C([P@]3C(C)(C)C)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)



![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)



![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)
